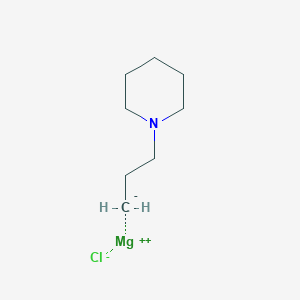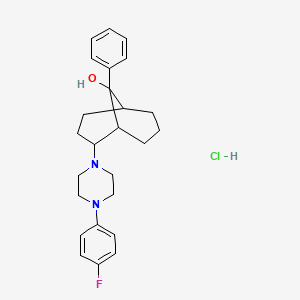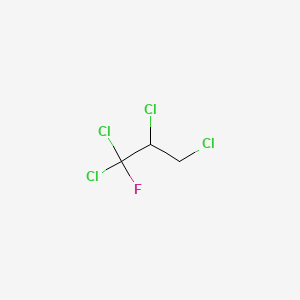
1,1,2,3-Tetrachloro-1-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3-Tetrachloro-1-fluoropropane is a chemical compound with the molecular formula C₃H₃Cl₄F. It is a volatile solvent used to solvate organic compounds and is involved in various industrial processes . The compound has a molecular weight of 199.87 g/mol and a boiling point of 157.2°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the chlorination of organic molecules.
Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetrachloro-1-fluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another isomer with a different arrangement of chlorine and fluorine atoms.
1,1,1,2,3-Pentachloro-2-fluoropropane: Contains an additional chlorine atom compared to 1,1,2,3-tetrachloro-1-fluoropropane .
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
666-27-3 |
|---|---|
Molekularformel |
C3H3Cl4F |
Molekulargewicht |
199.9 g/mol |
IUPAC-Name |
1,1,2,3-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |
InChI-Schlüssel |
AUCDWYVJFVHEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


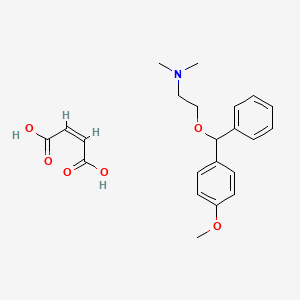
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
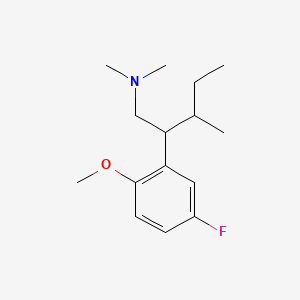
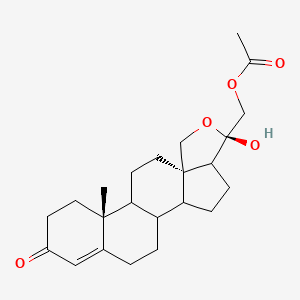
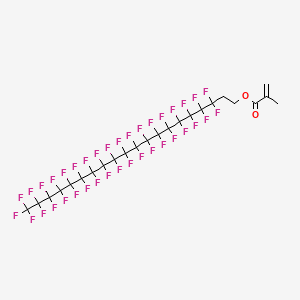
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)


